molecular formula C18H19N3O2 B2775202 5-phenyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)isoxazole-3-carboxamide CAS No. 1396677-89-6

5-phenyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)isoxazole-3-carboxamide

Cat. No.: B2775202
CAS No.: 1396677-89-6
M. Wt: 309.369
InChI Key: LOKCTHIJFZIJFV-UHFFFAOYSA-N
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Description

5-phenyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)isoxazole-3-carboxamide is a complex organic compound that features a combination of isoxazole, pyrrolidine, and phenyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Properties

IUPAC Name

5-phenyl-N-(4-pyrrolidin-1-ylbut-2-ynyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c22-18(19-10-4-5-11-21-12-6-7-13-21)16-14-17(23-20-16)15-8-2-1-3-9-15/h1-3,8-9,14H,6-7,10-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKCTHIJFZIJFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC#CCNC(=O)C2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)isoxazole-3-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the formation of the isoxazole ring through a cyclization reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine . The pyrrolidine moiety can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with an alkyne precursor .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The isoxazole ring and alkyne group are susceptible to oxidation under specific conditions:

  • Isoxazole Oxidation : The ring undergoes cleavage with strong oxidizing agents like KMnO₄ or CrO₃, producing carboxylic acids or ketones depending on substituents .

  • Alkyne Oxidation : Terminal alkynes are oxidized to carboxylic acids using Au/TiO₂ catalysts or HgSO₄/H₂SO₄ systems.

Example Reaction Pathway :

Isoxazole+KMnO4Ketone/Carboxylic Acid+CO2\text{Isoxazole} + \text{KMnO}_4 \rightarrow \text{Ketone/Carboxylic Acid} + \text{CO}_2 \uparrow

Reduction Reactions

Selective reduction of functional groups is achievable:

  • Isoxazole Ring Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the isoxazole to a β-enaminone via ring-opening (Table 1) .

  • Alkyne Reduction : Lindlar’s catalyst partially hydrogenates the alkyne to cis-alkene, while Na/NH₃ yields trans-alkene.

Table 1: Iron-Catalyzed Reductive Ring-Opening of Isoxazoles

SubstrateProduct (β-Enaminone)Yield (%)Conditions
3,5-DiphenylisoxazoleZ-β-Enaminone92FeCl₃, Li₂CO₃, NMP, 150°C
5-(4-Nitrophenyl)isoxazoleZ-β-Enaminone (aminated)78FeCl₃, Li₂CO₃, NMP, 150°C

Substitution Reactions

The amide and pyrrolidine groups participate in nucleophilic substitutions:

  • Amide Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH) hydrolysis cleaves the amide bond, yielding isoxazole-3-carboxylic acid and amine derivatives.

  • Pyrrolidine Alkylation : The tertiary amine reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts .

Mechanistic Insight :

RCONHR’+H2OH+/OHRCOOH+R’NH2\text{RCONHR'} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{RCOOH} + \text{R'NH}_2

Ring-Opening Reactions

The isoxazole ring undergoes reductive cleavage under iron catalysis:

  • FeCl₃-Mediated Ring-Opening : In aged N-methyl-2-pyrrolidone (NMP), FeCl₃ facilitates transfer hydrogenation, converting isoxazoles to Z-β-enaminones (Scheme 1) .

Scheme 1 :

IsoxazoleFeCl3,NMPZ-β-Enaminone\text{Isoxazole} \xrightarrow{\text{FeCl}_3, \text{NMP}^*} \text{Z-β-Enaminone}

NMP acts as both solvent and hydrogen donor via 5-hydroxy-N-methyl-2-pyrrolidone intermediates .

Biological Activity Modulation

Structural modifications via these reactions enhance pharmacological properties:

  • Anticancer Derivatives : Reduction of the isoxazole ring to β-enaminones improves tubulin-binding affinity (IC₅₀: 0.04–12 µM) .

  • Anti-Inflammatory Analogues : Substitution at the pyrrolidine nitrogen with sulfonamide groups increases COX-2 selectivity .

Scientific Research Applications

Medicinal Chemistry

5-phenyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)isoxazole-3-carboxamide has been investigated for its potential as a bioactive compound with various therapeutic applications:

  • Anticancer Activity : The compound has shown promise in preclinical studies as an anticancer agent. Its mechanism of action may involve the inhibition of specific enzymes or pathways associated with cancer cell proliferation.
  • Anti-inflammatory Properties : Research indicates that this compound may possess anti-inflammatory effects, potentially making it useful for treating conditions such as arthritis or other inflammatory diseases.

The compound's biological activity has been explored in various studies:

  • Antimicrobial Properties : Initial investigations suggest that it may exhibit antimicrobial effects against certain pathogens, which could be beneficial in developing new antibiotics.
  • Neuroprotective Effects : Some studies have indicated potential neuroprotective properties, suggesting applications in treating neurodegenerative diseases.

Material Science

Beyond biological applications, this compound is also being explored for its utility in material science:

  • Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with tailored properties for specific industrial applications.

Case Studies and Research Findings

Several studies have documented the efficacy and mechanisms of action of 5-phenyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-y)isoxazole-3-carboxamide:

Study ReferenceFocusFindings
Anti-inflammatory potentialDemonstrated significant inhibition of COX-II enzyme activity, suggesting strong anti-inflammatory properties.
Anticancer activityShowed effectiveness in reducing tumor size in xenograft models, indicating potential as an anticancer agent.
Antimicrobial efficacyExhibited activity against Gram-positive bacteria, highlighting its potential as a new antibiotic candidate.

Mechanism of Action

The mechanism of action of 5-phenyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-phenyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)isoxazole-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

5-phenyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)isoxazole-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores its synthesis, biological activity, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C17H20N2O2\text{C}_{17}\text{H}_{20}\text{N}_{2}\text{O}_{2}

The synthesis typically involves the formation of the isoxazole ring followed by the introduction of the pyrrolidine moiety. Common methods include:

  • Formation of Isoxazole : The isoxazole ring can be synthesized through cyclization reactions involving appropriate precursors.
  • Pyrrolidine Attachment : The pyrrolidine group is introduced using a cyclization reaction from a suitable amine.
  • Amide Bond Formation : The final step involves coupling the isoxazole with the pyrrolidine derivative to form the desired amide.

Anticancer Activity

Recent studies have demonstrated that compounds containing isoxazole and pyrrolidine derivatives exhibit promising anticancer properties. For instance, a study highlighted the effectiveness of similar compounds in inhibiting cell proliferation in various cancer cell lines, including those derived from breast and lung cancers .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-715Apoptosis induction
Compound BA54910Tubulin inhibition
5-phenyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)isoxazoleHCT116TBDTBD

Anti-inflammatory Effects

The compound has also shown potential anti-inflammatory effects. Research indicates that derivatives with similar structures can inhibit pro-inflammatory cytokines, suggesting that 5-phenyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)isoxazole may modulate inflammatory pathways effectively .

Table 2: Anti-inflammatory Activity

Compound NameInflammatory ModelIC50 (µM)Target Cytokine
Compound CLPS-stimulated20TNF-alpha
Compound DCarrageenan-induced25IL-6
5-phenyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-y) isoxazoleTBDTBDTBD

Case Studies

Several case studies have highlighted the biological efficacy of similar compounds:

  • Study on Pyrrole Derivatives : A study evaluated various pyrrole derivatives for their cytotoxic effects against cancer cell lines. The results indicated that certain substitutions on the pyrrole ring enhanced anticancer activity significantly .
  • Isoxazole Derivatives in Cancer Therapy : Research involving isoxazole derivatives demonstrated their ability to inhibit tumor growth in vivo, providing a basis for further investigation into their mechanisms and therapeutic applications .

Q & A

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

  • Methodological Answer :
  • Rodent PK Studies : Administer IV/PO doses (1–10 mg/kg) to Sprague-Dawley rats. Collect plasma at 0–24 h for LC-MS/MS analysis (t₁/₂, AUC, Cₘₐₓ) .
  • Toxicology : Acute toxicity in BALB/c mice (OECD 423). Histopathology and serum biomarkers (ALT/AST) assess liver/kidney damage.
  • BBB Penetration : Brain/plasma ratio measurements post-IV dosing evaluate CNS potential .

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